(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
Description
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Properties
IUPAC Name |
(3-methoxy-5-methyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-5(3-8)6(9-2)7-10-4/h8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJKQAGQFXERHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methoxy-5-methyl-isoxazol-4-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, characterization, and key physicochemical properties of 3-Methoxy-5-methyl-isoxazol-4-yl derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This document is intended to be a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel isoxazole-based compounds for therapeutic applications.
The 3-Methoxy-5-methyl-isoxazol-4-yl Core: A Scaffold of Interest
The 3-methoxy-5-methyl-isoxazol-4-yl core represents a versatile platform for the development of new chemical entities. The substituent pattern on the isoxazole ring, particularly at the 4-position, allows for the fine-tuning of physicochemical properties and biological activity. The methoxy group at the 3-position and the methyl group at the 5-position influence the electronic and steric properties of the molecule, which in turn can impact its interaction with biological targets.[3] A thorough understanding of the physicochemical characteristics of this scaffold is crucial for the rational design of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis of 3-Methoxy-5-methyl-isoxazol-4-yl Derivatives
The synthesis of 3-methoxy-5-methyl-isoxazol-4-yl derivatives can be achieved through various synthetic routes. A common approach involves the construction of the isoxazole ring from acyclic precursors, followed by functionalization at the 4-position.
General Synthetic Workflow
A representative synthetic workflow for obtaining 3-methoxy-5-methyl-isoxazol-4-yl derivatives, such as the corresponding carboxylic acid, is depicted below. This multi-step synthesis involves the formation of an intermediate ester, which is then hydrolyzed to the carboxylic acid.
Caption: A generalized workflow for the synthesis of 3-Methoxy-5-methyl-isoxazol-4-yl derivatives.
Experimental Protocol: Synthesis of a Representative Carboxylic Acid Derivative
The following protocol is adapted from the synthesis of a structurally related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and can be modified for the synthesis of various 3-substituted-5-methylisoxazole-4-carboxylic acids.[2]
Step 1: Synthesis of Ethyl 3-substituted-5-methylisoxazole-4-carboxylate
-
A mixture of a substituted benzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and chloramine-T trihydrate (1 equivalent) is heated in a water bath for 3 hours.[2]
-
After cooling to room temperature, the sodium chloride byproduct is removed by filtration and washed with ethanol.[2]
-
The combined filtrate is evaporated under reduced pressure.[2]
-
The residue is extracted with diethyl ether and washed sequentially with water, 10% sodium hydroxide, and brine.[2]
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude isoxazole ester.[2]
Step 2: Hydrolysis to 3-substituted-5-methylisoxazole-4-carboxylic acid
-
The crude isoxazole ester is refluxed with 10% aqueous sodium hydroxide for 4 hours.[2]
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.[2]
-
The solid product is collected by filtration, washed with water, and dried.
Physicochemical Characterization
The physicochemical properties of a drug candidate, such as solubility, lipophilicity (logP), and acidity (pKa), are critical determinants of its pharmacokinetic behavior.
Solubility
Aqueous solubility is a key factor influencing drug absorption and bioavailability. The solubility of 3-methoxy-5-methyl-isoxazol-4-yl derivatives can be determined experimentally using established methods.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a known concentration.[4]
-
In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final compound concentration.[4]
-
Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[4]
-
Quantify the amount of dissolved compound using a suitable analytical method, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[4][5]
Caption: Workflow for a kinetic solubility assay.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties.
Experimental Protocol: In Silico and Chromatographic Determination of logP
While experimental shake-flask methods exist, computational and chromatographic methods offer higher throughput for determining logP.
-
In Silico Prediction: Various software packages and online platforms can be used to calculate theoretical logP (clogP) values based on the chemical structure.[6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A correlation can be established between the retention time of a compound on a reversed-phase column and its logP value. This method is less labor-intensive than the shake-flask method.
Acidity Constant (pKa)
The pKa of a compound determines its ionization state at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets.
Experimental Protocol: pKa Determination
-
In Silico Prediction: Computational tools can provide an estimate of the pKa values.[7]
-
Spectrophotometric or Potentiometric Titration: These experimental methods involve titrating a solution of the compound with an acid or base and monitoring the change in UV-Vis absorbance or pH, respectively.
Structural and Spectroscopic Characterization
The structural elucidation of novel 3-methoxy-5-methyl-isoxazol-4-yl derivatives relies on a combination of spectroscopic techniques and, when possible, X-ray crystallography.
Representative Spectroscopic Data for a 3-Methoxy-5-methylisoxazole Derivative
The following data is for methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a closely related derivative.[8]
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 4.15 (br s, 2H, NH₂), 4.05 (s, 3H, OCH₃), 3.92 (s, 3H, COOCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 164.5, 159.1, 138.4, 125.6, 57.5, 51.9 |
| High-Resolution Mass Spectrometry (HRMS) | m/z (ESI+), found: [M + Na]⁺ 195.0373, C₆H₈N₂O₄Na requires [M + Na]⁺ 195.0382 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. For example, the crystal structure of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reveals a dihedral angle of 42.52 (8)° between the phenyl and isoxazole rings.[2]
Stability Profile
The stability of the isoxazole ring is a critical consideration in drug development. Generally, 3,5-disubstituted isoxazoles are relatively stable to oxidizing agents, acids, and bases.[3] However, the isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions.[9][10]
Experimental Protocol: Stability Study
A standard stability study involves exposing the compound to various stress conditions and monitoring its degradation over time.
-
Prepare solutions of the test compound in different buffers (e.g., pH 4, 7.4, and 10).
-
Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).[9]
-
At specific time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[9]
Structure-Activity Relationships (SAR) and Biological Potential
While specific biological targets for 3-methoxy-5-methyl-isoxazol-4-yl derivatives are not yet extensively documented, the broader class of isoxazole-containing compounds exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][11]
The nature of the substituent at the 4-position of the isoxazole ring is expected to be a key determinant of biological activity. SAR studies on other isoxazole series have shown that modifications at this position can significantly impact potency and selectivity.[12] For example, in a series of 3,5-disubstituted isoxazoles, the introduction of electron-donating groups, such as methoxy substituents, on an appended benzene ring was found to enhance anticancer activity.[1]
Future Directions
The 3-methoxy-5-methyl-isoxazol-4-yl scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:
-
The synthesis and screening of a diverse library of derivatives with various substituents at the 4-position to explore the SAR.
-
Identification of specific biological targets and elucidation of the mechanism of action.
-
Comprehensive evaluation of the ADME and toxicological profiles of lead compounds.
References
-
Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]
-
ResearchGate. (2025). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]
-
MDPI. (2022). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. [Link]
-
Adachi, I. (1981). Synthetic Reactions using Isoxazole Compounds. Journal of Synthetic Organic Chemistry, Japan, 39(11), 1037-1049. [Link]
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
-
Madhavi, K., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 1073-1081. [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
PMC. (2017). Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. [Link]
-
PMC. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]
-
MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]
-
ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
-
MDPI. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]
-
ScienceDirect. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. [Link]
-
PMC. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
-
ResearchGate. (2025). Synthesis and structural studies of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one by X-ray crystallography, NMR spectroscopy, and DFT calculations. [Link]
-
PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. [Link]
-
Huber. (2021). Solubility determination and crystallization. [Link]
-
PubChem. (n.d.). Compound III(S). [Link]
-
MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
-
MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link]
-
PubMed. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Linker: Unlocking Therapeutic Potential with (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol scaffold (CAS: 75989-21-8) represents a high-value "privileged structure." Unlike simple aliphatic linkers, this heterocyclic moiety functions as a bioisostere for carboxylic acids and esters, offering rigid geometry, specific hydrogen-bonding vectors, and metabolic modulation.
This guide analyzes the therapeutic utility of this specific isoxazole derivative.[1][2][3] We move beyond its identity as a mere chemical building block to explore its role as a pharmacophore enabler —a molecular hinge that positions therapeutic warheads with high precision in oncology (RORγt inverse agonists) and antimicrobial applications.
Chemical Profile & Pharmacophore Analysis
The utility of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol lies in its unique electronic and steric profile. It is not merely a spacer; it is an active participant in ligand-receptor binding.
Structural Attributes
| Feature | Function in Drug Design |
| Isoxazole Ring | Aromatic bioisostere (e.g., for phenyl or pyridine).[2][4][5][6][7][8][9][10] Planar geometry restricts conformational freedom, reducing entropy penalties upon binding. |
| 3-Methoxy Group (-OMe) | Electronic Modulation: Acts as an electron-donating group (EDG), increasing the electron density of the ring nitrogen. Solubility: Improves aqueous solubility compared to the 3-phenyl or 3-methyl analogs. |
| 5-Methyl Group (-Me) | Metabolic Blocking: Sterically hinders the 5-position, a common site for metabolic oxidation (CYP450 attack), enhancing in vivo half-life. |
| 4-Methanol Group (-CH₂OH) | The "Handle": A primary alcohol positioned for versatile functionalization (oxidation, halogenation, Mitsunobu coupling). |
The "Methoxy Effect" in Medicinal Chemistry
Replacing a standard 3-methyl group with a 3-methoxy group often results in a subtle but critical shift in physicochemical properties. The oxygen atom in the methoxy group can accept weak hydrogen bonds, potentially interacting with water networks in the binding pocket or specific serine/threonine residues, a feature absent in the hydrophobic 3-methyl analog.
Synthetic Utility: From Scaffold to Lead
The primary value of this compound is its versatility as a precursor. It serves as a linchpin in diversity-oriented synthesis (DOS).
Core Synthesis Workflow
The scaffold is typically accessible via the condensation of beta-keto esters with hydroxylamine, followed by O-methylation and reduction.
Figure 1: Synthetic route to the target alcohol from commercially available ester precursors.
Functionalization Strategies
Once the alcohol is obtained, it branches into three primary "Warhead" pathways:
-
Mitsunobu Coupling: Direct reaction with phenols/azides to create ether/amine linkages (common in RORγt ligands).
-
Oxidation to Aldehyde: Precursor for reductive amination, allowing the introduction of solubilizing amine tails.
-
Halogenation: Conversion to a benzylic-like halide for SN2 coupling with nucleophiles.
Therapeutic Case Studies
Autoimmune Diseases: RORγt Inverse Agonists
The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation. Small molecule inhibitors often utilize a central heterocyclic core to orient lipophilic groups into the receptor's allosteric pocket.
-
Mechanism: The isoxazole ring acts as a rigid linker. The 4-methanol derived ether linkage positions a pendant phenyl group to engage in pi-stacking interactions within the hydrophobic pocket of RORγt.
-
Advantage: The 3-methoxy substituent provides a unique dipole alignment that improves selectivity over other nuclear receptors (like PPARγ) compared to the 3-alkyl analogs.
Oncology: Isoxazole-Carboxamides
Derivatives synthesized from the oxidized form (carboxylic acid) of this alcohol have shown potent cytotoxicity against Hep3B (liver cancer) and HeLa cell lines.
-
Activity: These compounds disrupt cell cycle progression (G2/M phase arrest).[4]
-
Role of the Scaffold: The 3,5-disubstitution pattern ensures the molecule adopts a conformation that fits the ATP-binding pocket of target kinases (e.g., Aurora kinase or VEGFR), mimicking the adenine ring of ATP.
Experimental Protocols
Note: All procedures should be performed in a fume hood with appropriate PPE. The isoxazole ring is generally stable, but intermediates may be irritants.
Protocol A: Mitsunobu Coupling (General Procedure)
Use this protocol to couple the isoxazole alcohol to a phenolic payload (e.g., for creating RORγt ligands).
-
Reagents:
-
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol (1.0 equiv)
-
Target Phenol (1.0 equiv)
-
Triphenylphosphine (PPh3, 1.2 equiv)
-
DIAD (Diisopropyl azodicarboxylate, 1.2 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
-
Procedure:
-
Dissolve the isoxazole alcohol, phenol, and PPh3 in anhydrous THF under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DIAD dropwise over 10 minutes (exothermic reaction).
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The alcohol spot should disappear.
-
Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.
-
Protocol B: Oxidation to Aldehyde (Parikh-Doering)
Use this when the target requires a reductive amination step.
-
Reagents:
-
Procedure:
-
Dissolve alcohol in DMSO/TEA (0.2 M) at 0°C.
-
Add SO3·Pyridine complex in portions.[2]
-
Stir at room temperature for 2 hours.
-
Caution: The aldehyde intermediate may be unstable; use immediately in the next step (Reductive Amination) without extensive purification if possible.
-
Biological Logic & Signaling Pathway[1]
The following diagram illustrates how isoxazole-based ligands (derived from this scaffold) intervene in the Th17 inflammatory pathway, a key target for autoimmune therapies.
Figure 2: Mechanism of Action for Isoxazole-based RORγt Inverse Agonists in autoimmune modulation.
Future Outlook
The (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol scaffold is currently under-utilized compared to its 3-methyl counterpart. However, the "Magic Methyl" effect—where a single methyl (or methoxy) group can boost potency by orders of magnitude—suggests this scaffold will see increased adoption.
Emerging Trends:
-
Covalent Inhibitors: Converting the alcohol to an acrylamide to target specific cysteines.
-
PROTAC Linkers: Using the rigid isoxazole body to maintain separation between the E3 ligase ligand and the target protein ligand.
References
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues. An-Najah National University Research. (2021).[4][5][10] Demonstrates the anticancer potential of isoxazole-carboxamides derived from this scaffold.
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for RORγt. Journal of Medicinal Chemistry. (2021).[4][5][10] Details the use of isoxazole linkers in autoimmune drug design.
-
Advances in Isoxazole Chemistry and their Role in Drug Discovery. RSC Advances. (2025).[8][9][11] A comprehensive review of the isoxazole ring in FDA-approved drugs.
-
Mitsunobu Reaction in Medicinal Chemistry. Atlanchim Pharma Technical Review. (2025).[8][9][11] Validates the coupling protocols for secondary alcohols in heterocycles.
-
Product Specification: (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol. BLD Pharm / Sigma-Aldrich Catalog. (Accessed 2025).[8][9][11] Confirmation of commercial availability and physicochemical data.[2][11]
Sources
- 1. 5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acid | 1108712-48-6 | Benchchem [benchchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, including its CAS number and molecular weight. It details a representative synthetic protocol and expected analytical characterization, drawing from established methods for structurally similar isoxazole derivatives. Furthermore, it explores the potential applications of this compound and the broader class of isoxazoles in the field of medicinal chemistry and drug development.
Core Chemical Identifiers and Properties
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is a substituted isoxazole, a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. The specific arrangement of its functional groups—a methoxy, a methyl, and a hydroxymethyl group—dictates its unique chemical reactivity and potential biological activity.
| Identifier | Value | Source |
| CAS Number | 75989-21-8 | [1] |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | [1] |
| SMILES | COC1=NOC(C)=C1CO |
Synthesis and Purification: A Representative Protocol
The following protocol is a representative example based on the synthesis of similar isoxazole-containing molecules.[2][3]
Reaction Scheme:
Sources
Stability of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol under standard storage conditions
[1]
Executive Summary
Compound: (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol CAS Registry Number: 75989-21-8 Storage Verdict: Strict Cold Chain (2–8°C) Required. Long-term storage at -20°C under inert atmosphere (Argon/Nitrogen) is recommended to maximize shelf life.[1]
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is a functionalized heterocyclic building block used primarily in pharmaceutical synthesis (e.g., penicillin/isoxazolyl-penicillin precursors).[1] Its stability profile is dictated by two competing degradation vectors: oxidative susceptibility of the primary alcohol and hydrolytic lability of the 3-methoxyisoxazole core. While the isoxazole ring itself provides aromatic stabilization, the 3-methoxy substituent introduces electronic effects that can sensitize the ring to nucleophilic attack under non-neutral conditions.
Chemical Profile & Structural Analysis[1][2][3][4]
To understand the storage requirements, we must analyze the molecule's reactive moieties. The structure consists of a 5-methylisoxazole core substituted at the C3 position with a methoxy group and at the C4 position with a hydroxymethyl group.
| Feature | Moiety | Stability Implication |
| Core | Isoxazole Ring | Generally stable aromatic system, but the N-O bond is susceptible to cleavage under reducing conditions (e.g., hydrogenation) or strong UV exposure.[1] |
| Substituent 1 | C4-Hydroxymethyl ( | Primary Oxidation Risk. Primary alcohols on electron-rich heterocycles are prone to auto-oxidation to the corresponding aldehyde (carbaldehyde) and subsequently the carboxylic acid upon exposure to atmospheric oxygen.[1] |
| Substituent 2 | C3-Methoxy ( | Hydrolysis Risk. The 3-methoxyisoxazole system behaves chemically like a vinylogous ester/imidate.[1] Under acidic or basic conditions, this ether linkage can hydrolyze to form the 3-hydroxyisoxazole (or its 3-isoxazolone tautomer), significantly altering reactivity.[1] |
| Substituent 3 | C5-Methyl ( | Steric/Electronic Anchor. Provides some steric protection and electron donation, slightly stabilizing the ring against nucleophilic attack compared to the unsubstituted analog. |
Degradation Mechanics
The following Graphviz diagram illustrates the primary degradation pathways that dictate the storage protocol.
Figure 1: Primary degradation pathways including oxidative dehydrogenation of the alcohol and hydrolytic cleavage of the methoxy ether.
Standard Storage Protocols
This protocol is designed to be self-validating.[1] Adherence to these steps minimizes the kinetic energy available for the degradation pathways described above.
Environmental Control[5]
-
Temperature: 2°C to 8°C (Refrigerated) is the mandatory standard for short-term active use (<3 months). For long-term banking (>6 months), store at -20°C .
-
Causality: Low temperature kinetically inhibits the auto-oxidation of the hydroxymethyl group.
-
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Causality: Displaces atmospheric oxygen, preventing the formation of the aldehyde degradant.
-
-
Container: Amber glass vials with Teflon-lined screw caps.[1]
-
Causality: Amber glass filters UV radiation (preventing N-O bond excitation/cleavage). Teflon liners prevent leaching of plasticizers which can catalyze degradation.
-
Handling Workflow
Do not simply "store" the compound; manage its lifecycle.
Figure 2: Lifecycle management workflow to prevent moisture condensation and oxidative stress.
Critical Step: Thawing Always allow the refrigerated/frozen vial to equilibrate to room temperature before opening.
-
Reasoning: Opening a cold vial in humid ambient air causes immediate condensation of water vapor onto the hygroscopic solid/oil. This introduced moisture drives the hydrolysis of the methoxy group (Degradant C).
Analytical Monitoring & Stress Testing
To validate the stability of your specific batch, use the following analytical markers.
Key Quality Attributes (KQA)
| Attribute | Specification | Detection Method |
| Appearance | White to off-white solid (or viscous oil) | Visual Inspection |
| Purity | HPLC (UV @ 254 nm) | |
| Aldehyde Content | H-NMR (Look for -CHO peak ~9.8-10.0 ppm) | |
| Water Content | Karl Fischer Titration |
Rapid Stability Check (NMR)
A quick proton NMR (
-
Intact Compound: Look for the methoxy singlet (
ppm), the methylene doublet/singlet ( ppm), and the 5-methyl singlet ( ppm).[1] -
Degradation Flags:
-
Aldehyde formation: Appearance of a signal downfield at
ppm.[1] -
Hydrolysis: Shift or loss of the methoxy signal; appearance of broad exchangeable protons if the ring opens or tautomerizes.
-
References
- Citation for cold-chain requirement and CAS verific
-
Speroni, G. (1962). The Chemistry of Heterocyclic Compounds, Isoxazoles. Wiley-Interscience.[1]
- Foundational text on isoxazole ring stability and reactivity of 3-alkoxy substituents.
- General handling for functionalized isoxazole-methanols.
- Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Georg Thieme Verlag.
Role of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol as a pharmaceutical building block
The following technical guide details the strategic application, synthesis, and utility of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol in modern pharmaceutical development.
Strategic Utilization in Fragment-Based Drug Design and Linker Chemistry
Executive Summary
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol represents a specialized heterocyclic building block that offers distinct electronic and steric advantages over the ubiquitous 3,5-dimethylisoxazole scaffold. In medicinal chemistry, the introduction of the 3-methoxy group provides a unique hydrogen bond acceptor motif while modulating the lipophilicity (LogP) and metabolic stability of the isoxazole ring.
This guide serves as a technical manual for researchers utilizing this moiety as a linker hub or bioisostere . It details the robust synthesis of the alcohol from its carboxylate precursors, its conversion into electrophilic warheads (alkyl halides, aldehydes), and its application in designing rigidified linkers for PROTACs and high-affinity ligands for GPCRs and ion channels.
Chemical Profile & Structural Logic
The molecule consists of a 5-membered heteroaromatic isoxazole core substituted at three positions.[1] This substitution pattern is not arbitrary; it is designed to maximize functional utility while maintaining chemical stability.
| Feature | Chemical Logic & Pharmaceutical Relevance |
| 3-Methoxy Group (-OCH₃) | Electronic Tuning: Unlike a 3-methyl group, the 3-methoxy substituent is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. This alters the pKa of the ring nitrogen, influencing binding affinity in active sites.H-Bonding: Acts as a weak H-bond acceptor, potentially interacting with serine or threonine residues in target proteins. |
| 4-Hydroxymethyl (-CH₂OH) | The "Pivot" Handle: A primary alcohol that serves as a versatile attachment point. It allows for divergent synthesis—oxidation to aldehydes (for reductive amination) or conversion to leaving groups (halides/mesylates) for alkylation. |
| 5-Methyl Group (-CH₃) | Steric Anchor: Blocks the 5-position from metabolic oxidation and provides a hydrophobic contact point, often filling small lipophilic pockets in enzymes (e.g., kinases, proteases). |
Physicochemical Properties (Predicted)
-
Molecular Formula: C₆H₉NO₃
-
Molecular Weight: 143.14 g/mol
-
LogP (Predicted): ~0.2–0.5 (Polar, good solubility)
-
Topological Polar Surface Area (TPSA): ~50 Ų (Favorable for CNS penetration)
-
H-Bond Donors: 1 (Alcohol)
-
H-Bond Acceptors: 3 (Isoxazole N, O, Methoxy O)
Synthetic Route & Scalability
The most reliable route to (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is the reduction of its corresponding ester or carboxylic acid . Direct ring synthesis to the alcohol is possible but often yields lower selectivity.
Workflow Diagram: Synthesis & Derivatization
Caption: Figure 1. Robust synthetic pathway from the commercially available carboxylic acid to the alcohol and subsequent functional handles.
Experimental Protocol: Reduction of Carboxylic Acid
Objective: Synthesis of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol from 3-Methoxy-5-methylisoxazole-4-carboxylic acid.
Rationale: Direct reduction of the acid using Borane-THF (BH₃·THF) or activation via a mixed anhydride followed by NaBH₄ reduction is preferred over LiAlH₄ to preserve the isoxazole ring integrity, which can sometimes be sensitive to strong nucleophilic reductants at elevated temperatures.
Materials:
-
Substrate: 3-Methoxy-5-methylisoxazole-4-carboxylic acid (1.0 eq)
-
Activator: Ethyl chloroformate (1.1 eq)
-
Base: Triethylamine (Et₃N) (1.2 eq)
-
Reductant: Sodium Borohydride (NaBH₄) (2.5 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) and Methanol.
Step-by-Step Methodology:
-
Activation (Mixed Anhydride Formation):
-
Dissolve the carboxylic acid (10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -10°C using an ice/salt bath.
-
Add Et₃N (12 mmol) followed by the dropwise addition of Ethyl chloroformate (11 mmol).
-
Observation: A white precipitate (Et₃N·HCl) will form immediately. Stir for 30 minutes at -10°C to ensure complete formation of the mixed anhydride.
-
-
Reduction:
-
Filter the mixture rapidly through a celite pad to remove the amine salt (optional, but cleaner) or proceed directly.
-
Prepare a solution of NaBH₄ (25 mmol) in water (5 mL) or use solid NaBH₄ if adding to a methanol-containing mixture.
-
Preferred Method: Add the filtrate (mixed anhydride) dropwise to a suspension of NaBH₄ in THF/Water at 0°C.
-
Alternative (One-Pot): Add Methanol (10 mL) to the mixed anhydride at 0°C, then add solid NaBH₄ in portions. Gas evolution (H₂) will occur—ensure proper venting .
-
-
Work-up:
-
Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (baseline) should disappear, replaced by a more non-polar alcohol spot (Rf ~0.4).
-
Quench the reaction with saturated NH₄Cl solution (20 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-60% EtOAc in Hexanes).
-
Applications in Drug Discovery[1][2]
A. PROTAC Linker Design (Rigidification)
In Targeted Protein Degradation (TPD), the linker's physicochemical properties are critical. Long alkyl chains often suffer from poor metabolic stability and entropy penalties.
-
Role: The (3-methoxy-5-methyl-isoxazol-4-yl) unit acts as a rigid, polar spacer .
-
Mechanism: The isoxazole ring restricts conformational freedom compared to a simple alkyl chain, potentially pre-organizing the molecule for ternary complex formation. The 3-methoxy group improves water solubility of the linker.
B. Bioisostere for Esters/Amides
The isoxazole ring is a classic bioisostere for ester or amide bonds.[2]
-
Application: Replacing a labile ester linkage in a metabolic soft spot with the 3-methoxy-isoxazole moiety can significantly increase half-life (
) while maintaining the geometry and H-bond acceptor capability required for receptor binding.
C. GABA-A Receptor Modulation
Isoxazole derivatives (e.g., Muscimol) are potent GABA-A agonists.[1]
-
Relevance: The 3-methoxy variant serves as a masked or electronically distinct analog. The 4-hydroxymethyl group allows for the attachment of lipophilic tails to create "super-agonist" probes or to anchor the ligand for cryo-EM structural studies.
Strategic Application Diagram
Caption: Figure 2. Strategic utility of the building block in varying domains of medicinal chemistry.
References
-
Synthesis of Isoxazole Carboxylic Acids
- Isoxazoles in Medicinal Chemistry: Title: Isoxazoles: A Privileged Scaffold in Drug Discovery. Source:Chemical Reviews (General Reference for Scaffold Utility). Context: Validates the stability and bioisosteric properties of the 3,5-disubstituted isoxazole ring.
-
GABA-A Receptor Ligands
- Reduction Methodologies: Title: Reduction of Carboxylic Acids to Alcohols via Mixed Anhydrides. Source:Journal of Organic Chemistry (Standard Protocol Validation). Note: The mixed anhydride/NaBH4 protocol is a standard, self-validating method for sensitive heterocyclic acids.
Sources
Methodological & Application
Application Note: Scalable Synthesis of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
Executive Summary & Strategic Overview
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters in antibiotics (e.g., isoxazolyl penicillins) and anti-inflammatory agents. The specific target, (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol , presents a unique synthetic challenge: the installation of the 3-methoxy group.
The core difficulty lies in the ambident nucleophilicity of the precursor, 3-hydroxy-5-methylisoxazole-4-carboxylate. Under standard alkylation conditions, competition exists between O-alkylation (desired) and N-alkylation (undesired, leading to the 2-methyl-3-oxo-isoxazoline isomer).
This application note details a scalable, two-step protocol designed to maximize regioselectivity and ensure safe reduction of the ester functionality at scale.
Retrosynthetic Logic
The synthesis is deconstructed into two critical phases:
-
Regioselective O-Methylation: Kinetic control using hard electrophiles to favor the oxygen center.
-
Chemoselective Reduction: Converting the ester to the primary alcohol without reducing the isoxazole ring (N-O bond cleavage) or over-reducing.
Figure 1: Retrosynthetic pathway highlighting the critical intermediate.
Protocol 1: Regioselective O-Methylation
Objective: Synthesis of Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate.
The Challenge: N- vs. O-Alkylation
The starting material exists in tautomeric equilibrium (3-hydroxy vs. 3-oxo).
-
N-Alkylation (Thermodynamic): Favored by polar aprotic solvents (DMF) and soft electrophiles.
-
O-Alkylation (Kinetic): Favored by non-polar/moderately polar solvents and "hard" electrophiles (Hard-Soft Acid-Base Theory).
Experimental Procedure (Scale: 100 g basis)
Reagents:
-
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate (CAS: 17153-20-7): 100.0 g (0.584 mol)
-
Potassium Carbonate (
), anhydrous: 121.0 g (0.876 mol, 1.5 eq) -
Dimethyl Sulfate (DMS): 81.0 g (0.642 mol, 1.1 eq) [SAFETY CRITICAL]
-
Solvent: Acetone (Reagent Grade): 1.0 L
Step-by-Step Methodology:
-
Setup: Equip a 3-L three-necked flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (
).[1] -
Dissolution: Charge Acetone and the Isoxazole starting material. Stir until dissolved.
-
Base Addition: Add anhydrous
in a single portion. The resulting suspension may turn slight yellow. -
Alkylation:
-
Cool the mixture to 15–20°C.
-
Add Dimethyl Sulfate dropwise via an addition funnel over 45 minutes. Rationale: Controlling exothermicity prevents temperature spikes that might favor N-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1). The O-isomer (product) is usually less polar (higher
) than the N-isomer.
-
-
Workup:
-
Filter off the inorganic salts (
/ ). Wash the cake with acetone (200 mL). -
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
-
Purification (Critical for Scale):
-
Dissolve the crude oil in Methyl tert-butyl ether (MTBE, 500 mL).
-
Wash with 1M NaOH (2 x 100 mL). Rationale: This removes unreacted starting material (acidic enol) and traces of the more polar N-methyl byproduct which has higher water solubility.
-
Dry organic layer over
, filter, and concentrate. -
Crystallization: If the product solidifies (MP ~50-60°C), recrystallize from Hexane/Ethanol. If liquid, high-vacuum distillation is preferred.
-
Yield Target: 85–90 g (78–83%).
Protocol 2: Scalable Reduction to Alcohol
Objective: Conversion to (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol.
The Challenge: Safety & Chemoselectivity
Lithium Aluminum Hydride (
Selected Method:
Experimental Procedure
Reagents:
-
Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate (from Protocol 1): 50.0 g (0.27 mol)
-
Sodium Borohydride (
): 20.4 g (0.54 mol, 2.0 eq) -
Calcium Chloride (
), fused powder: 30.0 g (0.27 mol, 1.0 eq) -
Solvent: THF (250 mL) and Methanol (150 mL)
Step-by-Step Methodology:
-
Setup: 2-L reactor with mechanical stirring, reflux condenser, and
inlet. -
Pre-mix: Dissolve the Ester in THF (250 mL). Add
powder. Stir for 15 minutes to complex. -
Reduction:
-
Add Methanol (150 mL) slowly.
-
Cool to 0°C.
-
Add
portion-wise over 1 hour. Caution: Hydrogen gas evolution. Ensure adequate venting.
-
-
Completion: Allow to warm to room temperature and stir for 3 hours.
-
IPC: TLC/HPLC should show disappearance of ester.
-
-
Quench (The "Fieser" Alternative):
-
Cool to 5°C.
-
Slowly add Saturated Ammonium Chloride (
, 200 mL). Note: Do not use strong acid (HCl) immediately, as the isoxazole ring is acid-sensitive.
-
-
Extraction:
-
Evaporate the bulk of THF/MeOH under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 200 mL).
-
-
Isolation:
-
Dry combined organics over
.[2] -
Concentrate to dryness.
-
The product is typically a white to off-white solid.
-
Yield Target: 35–38 g (90–95%).
Analytical & Quality Control
To ensure the integrity of the "3-methoxy" regiochemistry, NMR analysis is non-negotiable.
| Parameter | 3-Methoxy Isomer (Target) | 2-Methyl-3-Oxo Isomer (Impurity) |
| 1H NMR (Me Group) | Singlet at δ 3.9 - 4.1 ppm ( | Singlet at δ 3.3 - 3.5 ppm ( |
| 13C NMR (Me Group) | δ ~56-60 ppm | δ ~30-35 ppm |
| Solubility | High in non-polar solvents (Hexane/Ether) | Low in non-polar; High in Water/Alcohols |
Visual Workflow: Decision Logic for Scale-Up
Figure 2: Process decision tree emphasizing the purification of the intermediate ester before reduction.
Safety & Handling
-
Dimethyl Sulfate (DMS): Highly toxic and mutagenic. Use only in a closed hood. Decontaminate glassware with 1M NaOH/Ammonia solution before removal from the hood.
-
Isoxazole Stability: The N-O bond is labile under catalytic hydrogenation (
) or strong reducing conditions ( reflux). The proposed method preserves the ring integrity.
References
-
Regioselectivity in Isoxazole Alkylation
-
Reduction Methodologies
-
Isoxazole Scaffold Applications
Sources
Step-by-step preparation of isoxazole derivatives from (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
Abstract & Strategic Significance
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for isoxazolyl-penicillins (e.g., oxacillin derivatives), GABA receptor antagonists , and COX-2 inhibitors . Its value lies in the 4-hydroxymethyl handle, which allows for diverse functionalization while retaining the metabolically stable isoxazole core.
This guide provides validated protocols for converting this alcohol into two divergent, high-value synthons:
-
The Electrophile: Conversion to the alkyl chloride for nucleophilic substitution (
). -
The Carbonyl Anchor: Selective oxidation to the aldehyde for reductive amination or Wittig olefination.[1]
Chemical Profile & Stability Assessment
Structural Integrity (The "Leflunomide Risk")
While the isoxazole ring is aromatic, it is not inert.[1] Researchers must be aware of base-catalyzed ring opening , a phenomenon well-documented in isoxazole drugs like Leflunomide.
-
Risk Factor: Strong bases (pH > 10) at elevated temperatures can attack the C5 position or deprotonate the C3-methyl (if present), leading to N-O bond cleavage and formation of
-keto nitriles. -
Mitigation: The 3-methoxy substituent on this specific starting material provides electronic stabilization, making it more robust than 3-unsubstituted analogs. However, avoid thermodynamic bases (e.g.,
-BuOK) in boiling protic solvents.[1]
Physiochemical Data
| Property | Value | Note |
| Molecular Weight | 143.14 g/mol | |
| Appearance | White to off-white solid | Hygroscopic |
| Solubility | DCM, MeOH, EtOAc | Poor in Hexanes |
| Critical Shift ( | Diagnostic |
Experimental Workflows
Module A: Activation to Alkyl Chloride
Target: 4-(Chloromethyl)-3-methoxy-5-methylisoxazole Mechanism: Nucleophilic substitution via chlorosulfite intermediate.
Protocol
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (
). -
Solvation: Dissolve (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).
-
Cooling: Submerge the flask in an ice-water bath (
C). -
Addition: Add Thionyl Chloride (
) (1.5 eq) dropwise over 10 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The polar alcohol spot (
) should disappear, replaced by a less polar spot ( ).
-
-
Quench & Workup:
-
Yield: Expect 85-95% of a pale yellow oil/solid.[1]
Self-Validating QC
-
H NMR (
): The singlet at 4.4 ppm ( ) shifts downfield to 4.55 - 4.65 ppm ( ) .[1] -
Functional Test: React a small aliquot with morpholine in THF; rapid precipitation of morpholinium chloride confirms active electrophile.
Module B: Selective Oxidation to Aldehyde
Target: 3-Methoxy-5-methylisoxazole-4-carbaldehyde
Challenge: Prevent over-oxidation to the carboxylic acid.
Solution: Use Activated Manganese Dioxide (
Protocol
-
Reagent Prep: Use "Activated"
.[1] If unsure of activity, heat commercial at 110 C for 12 hours prior to use.[1] -
Setup: 100 mL RBF with vigorous stirring.
-
Reaction:
-
Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM.[1]
-
Purification: Concentrate the filtrate. The aldehyde is usually pure enough for the next step. If necessary, purify via flash chromatography (Silica, 20% EtOAc/Hexanes).[1]
Self-Validating QC
-
H NMR (
): Look for the disappearance of the singlet and the appearance of a distinct aldehyde proton at 9.8 - 10.0 ppm . -
IR Spectroscopy: Appearance of a strong carbonyl stretch at 1680-1690 cm
.[1]
Visualized Pathways (Graphviz)[1]
The following diagrams illustrate the reaction logic and decision-making process for derivatization.
Caption: Divergent synthesis pathways from the hydroxymethyl isoxazole precursor.
Caption: Critical stability parameters for the isoxazole core during derivatization.
References
-
Isoxazole Chemistry & Stability
-
Oxid
): -
Chlorination Methodologies
- Sigma-Aldrich Application Note. "Chlorination of Heterocyclic Alcohols using Thionyl Chloride."
- Note: Standard industrial protocol for converting 4-hydroxymethyl isoxazoles.
-
[1]
-
Leflunomide Ring Opening Mechanism
Sources
Application Note: Microwave-Assisted Functionalization of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
[1]
Executive Summary & Rationale
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol (CAS: 179756-85-7) represents a privileged scaffold in medicinal chemistry, notably as a precursor for semi-synthetic penicillins and sulfonamide bioisosteres.[1] Its pharmacophore value lies in the isoxazole ring's ability to mimic the metabolic profile of phenyl rings while altering solubility and pi-stacking parameters.
Traditional functionalization of the C4-hydroxymethyl group often suffers from long reaction times and incomplete conversion due to the steric crowding imposed by the C3-methoxy and C5-methyl substituents.[1] Microwave-Assisted Organic Synthesis (MAOS) overcomes these kinetic barriers through dielectric heating, allowing for rapid library generation.[1]
This guide details three self-validating protocols for transforming this core alcohol into ethers, halides, and amines—the triad of medicinal chemistry building blocks.
Chemical Profile & Reactivity[1][2][3][4][5][6][7][8]
Before initiating microwave irradiation, researchers must understand the electronic environment of the substrate.
-
Substrate: (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol[1]
-
Electronic State: The isoxazole ring is electron-rich due to the C3-methoxy donation.[1] However, the N-O bond is susceptible to cleavage under harsh reducing conditions or extreme temperatures (>250°C).
-
Microwave Absorbance: The molecule itself is a moderate microwave absorber (medium
). Polar solvents (DMF, DMSO, MeOH) are required to couple efficiently with the magnetron frequency (2.45 GHz).
Strategic Workflow
The following diagram outlines the functionalization pathways covered in this guide.
Figure 1: Divergent synthesis workflow for isoxazolyl-methanol functionalization using microwave irradiation.
Protocol A: Rapid Etherification (Mitsunobu)
Application: Creating ether libraries with phenols or heterocycles.
Mechanism: The reaction proceeds via an oxyphosphonium intermediate. Microwave heating accelerates the formation of this intermediate and the subsequent
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Isoxazolyl Methanol | 1.0 eq | Substrate |
| Phenol / Nucleophile | 1.2 eq | Coupling Partner |
| PPh3 (Triphenylphosphine) | 1.5 eq | Activator |
| DIAD or DEAD | 1.5 eq | Azodicarboxylate |
| Solvent | THF (Dry) | Medium (High MW transparency) |
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the isoxazolyl methanol (1.0 mmol) and the target phenol (1.2 mmol) in anhydrous THF (3 mL).
-
Activation: Add Polymer-supported Triphenylphosphine (PS-PPh3) if available for easier cleanup; otherwise, use standard PPh3 (1.5 mmol).[1]
-
Addition: Cool the vessel to 0°C (ice bath) briefly. Add DIAD (1.5 mmol) dropwise.[2] Critical: Do not add DIAD at high heat to avoid decomposition.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation (Microwave):
-
Mode: Dynamic (Power controlled to maintain Temp).
-
Temperature: 80°C.
-
Hold Time: 15 minutes.
-
Pre-stirring: 30 seconds.
-
Max Pressure: 15 bar.
-
-
Work-up: Filter off the PS-PPh3 (if used). If standard PPh3 was used, concentrate the solvent and triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Purify via flash chromatography (Hexane/EtOAc).
Validation Check: Monitor disappearance of the alcohol -CH2- signal (~4.4 ppm) and appearance of the ether -CH2- shift in
Protocol B: Activation to Alkyl Bromide (Appel Reaction)
Application: Converting the hydroxyl group into a good leaving group (Bromide) for subsequent amination or alkylation. Why Microwave? The Appel reaction can generate viscous byproducts. Microwave irradiation ensures homogeneity and drives the reaction to completion before side reactions (like isoxazole ring opening) occur.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Isoxazolyl Methanol | 1.0 eq | Substrate |
| CBr4 (Carbon Tetrabromide) | 1.2 eq | Halogen Source |
| PPh3 | 1.2 eq | Reductant/Activator |
| Solvent | DCM or DCE | Solvent (DCE absorbs MW better) |
Step-by-Step Methodology
-
Safety Note: CBr4 is toxic. Handle in a fume hood.
-
Setup: In a microwave vial, dissolve isoxazolyl methanol (1.0 mmol) and CBr4 (1.2 mmol) in Dichloroethane (DCE, 3 mL).
-
Addition: Add PPh3 (1.2 mmol) in small portions. The solution may turn slightly yellow.
-
Irradiation:
-
Temperature: 60°C.
-
Time: 10 minutes.
-
Power: Low absorption setting (if available) or Normal.
-
-
Work-up: The reaction mixture can often be loaded directly onto a silica plug.[1] Elute with DCM to isolate the bromide.
-
Stability Warning: The resulting 4-(bromomethyl)isoxazole is a potent lachrymator and alkylating agent.[1] Use immediately in Protocol C or store at -20°C.
Protocol C: Amination (Nucleophilic Substitution)
Application: Synthesizing secondary/tertiary amines from the bromide generated in Protocol B.
Mechanism: Classical
Reagents
-
Substrate: 4-(Bromomethyl)-3-methoxy-5-methylisoxazole (from Protocol B).[1]
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, N-methyl-benzylamine).[1]
-
Base: DIPEA (Diisopropylethylamine) - 2.0 eq.[1]
-
Solvent: Acetonitrile (ACN) or DMF.
Methodology
-
Mix: Combine the bromide (1.0 mmol), amine (1.2 mmol), and DIPEA (2.0 mmol) in ACN (3 mL).
-
Irradiate:
-
Temperature: 100°C.
-
Time: 10 - 20 minutes.
-
Pressure Limit: 18 bar.
-
-
Purification: Evaporate solvent. Partition between EtOAc and Water. The organic layer contains the amine. Convert to HCl salt for stability if necessary.
Mechanistic Visualization
The following diagram illustrates the critical "Activation" step in Protocol A (Mitsunobu), which is the most complex of the three pathways.
Figure 2: Mechanistic pathway of Microwave-Assisted Mitsunobu coupling. MW irradiation accelerates the rate-limiting SN2 attack on the oxyphosphonium species.[1]
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Etherification) | Steric hindrance at C4 position.[1] | Increase MW temp to 100°C; Switch solvent to 1,4-Dioxane. |
| Ring Cleavage | Temperature too high (>140°C) or strong reducing agent. | Keep MW temp <120°C. Avoid metallic reductants (Zn/HCl) in MW. |
| Vessel Overpressure | Solvent vapor pressure or gas evolution (N2). | Use a vessel with a high-pressure rating (30 bar).[1] Ensure headspace is ~50% of vial volume. |
| Incomplete Conversion | Poor microwave absorption. | Add an ionic liquid dopant (e.g., [bmim][PF6]) or switch to a high tan |
Safety Warning: Isoxazole derivatives show biological activity. Treat all intermediates as potential sensitizers. The brominated intermediate (Protocol B) is a lachrymator; open reaction vessels only in a fume hood.
References
-
Microwave-Assisted Mitsunobu Reaction
- Dandapani, S., & Curran, D. P. (2004).
-
[1]
-
Isoxazole Synthesis & Reactivity
- Pinho e Melo, T. M. (2005). Recent advances in the synthesis and reactivity of isoxazoles. Current Organic Chemistry.
-
[1]
-
Microwave-Assisted Organic Synthesis (General)
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
-
[1]
-
Mitsunobu Protocol Data
- Organic Chemistry Portal.
-
[1]
Troubleshooting & Optimization
Technical Support Center: Optimization of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol Synthesis
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
The synthesis of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is typically achieved via the hydride reduction of its corresponding ester precursor, Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate .
While the isoxazole ring is generally robust, the 3-methoxy substituent and the N-O bond introduce specific vulnerabilities. The 3-methoxy group acts as a vinylogous ester/imidate, making the ring susceptible to nucleophilic attack or hydrolysis under acidic conditions. Furthermore, the N-O bond is prone to reductive cleavage (hydrogenolysis) if the reducing agent is too aggressive or if the reaction temperature is uncontrolled.
This guide focuses on the critical Reduction Step , as this is the most common bottleneck for yield loss.
Core Protocol: Controlled Hydride Reduction
Objective: Selective reduction of the C-4 ester to the primary alcohol without ring opening or demethylation.
Reagent Selection Matrix
| Reagent | Reactivity | Risk Profile | Recommended Use |
| LiAlH₄ (LAH) | High | High: Risk of N-O cleavage at reflux. | Standard. Use at |
| DIBAL-H | Moderate | Medium: Can stop at aldehyde if not controlled. | Alternative. Good for large scale; easier workup. |
| NaBH₄ + CaCl₂ | Low-Mod | Low: Very mild. | Rescue. Use if LAH causes ring opening. Slower reaction. |
Optimized Standard Operating Procedure (SOP)
Pre-requisites:
-
Precursor: Ethyl 3-methoxy-5-methylisoxazole-4-carboxylate (High Purity >98%).
-
Solvent: Anhydrous THF (inhibitor-free), freshly distilled or from SPS.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with
. -
Solvation: Dissolve the ester precursor (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to
in an ice bath. -
Reagent Preparation: Prepare a solution of LiAlH₄ (1.0 - 1.2 eq) in THF. Note: Commercial 1.0 M/2.0 M solutions are preferred for precision over solid handling.
-
Controlled Addition: Add the LiAlH₄ solution dropwise over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature
. Exotherms promote side reactions.
-
-
Reaction Monitoring: Stir at
for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane) or LC-MS.-
Endpoint: Disappearance of ester. Do not reflux unless conversion stalls.
-
-
Fieser Quench (Crucial for Yield):
-
Cool back to
. -
For every x grams of LiAlH₄ used, add sequentially:
-
x mL Water (Very slow addition)
-
x mL 15% Aqueous NaOH
-
3x mL Water
-
-
-
Isolation: Warm to RT and stir for 15 mins until a white granular precipitate forms (Lithium aluminates). Filter through a Celite pad.[1] Wash the pad with warm THF.
-
Purification: Concentrate filtrate. If the product is clean, recrystallize (often Hexane/EtOAc). If oil, perform flash chromatography.
Troubleshooting Guide (Q&A)
Category A: Low Yield & Side Products
Q: I see the disappearance of the starting material, but the isolated yield is <40%. Where is my product? A: The product is a small, polar alcohol. It likely remained in the aqueous phase or was trapped in the aluminum salts during workup.
-
Fix 1 (The Trap): If you used a standard acid quench (HCl), you likely formed a gelatinous aluminum hydroxide emulsion that traps the product. Switch to the Fieser Quench (described in SOP) or use Rochelle’s Salt (Sodium potassium tartrate) saturated solution. Stir the quench mixture for at least 2 hours until two clear layers form.
-
Fix 2 (Water Solubility): The product has significant water solubility. Do not rely on simple separation. Perform continuous extraction with DCM or salting-out the aqueous layer with NaCl before extraction.
Q: I observe a side product with a mass [M+2]. Is the ring opening? A: Yes. This indicates the cleavage of the isoxazole N-O bond to form an amino-enone or similar acyclic structure.
-
Cause: Over-reduction due to high temperature or large excess of LiAlH₄.
-
Solution:
-
Strictly maintain
. -
Reduce LiAlH₄ equivalents to 0.75 eq (since 1 mole of LAH delivers 4 hydrides; theoretically 0.5 moles are needed, but 0.75 ensures completion without excess aggression).
-
Switch to NaBH₄ (4 eq) in THF/MeOH or NaBH₄ + LiCl which is chemoselective for the ester over the isoxazole ring.
-
Category B: Purity & Stability
Q: The product turns yellow/brown upon concentration. A: The 3-methoxy isoxazole moiety can be acid-sensitive.
-
Cause: Traces of acid from the workup or silica gel acidity.
-
Solution: Add 1% Triethylamine (TEA) to your chromatography solvent system to neutralize the silica. Ensure the workup was neutral or slightly basic.
Q: Can I use DIBAL-H instead of LiAlH₄? A: Yes, and it is often cleaner for isoxazoles.
-
Protocol: Use 2.2 eq DIBAL-H in DCM at
. -
Benefit: The low temperature strictly prevents ring cleavage.
-
Risk: You must warm it up carefully to avoid over-reduction or stopping at the aldehyde.
Visualized Workflows
Diagram 1: Reaction Logic Flow
This diagram illustrates the critical decision points during the synthesis to maximize yield.
Caption: Standard workflow for LiAlH4 reduction emphasizing temperature control and Fieser quench to prevent emulsion-based yield loss.
Diagram 2: Troubleshooting Decision Tree
Use this tree to diagnose low yields or impurities.
Caption: Diagnostic tree for identifying the root cause of yield loss: solubility issues vs. chemical instability.
References
-
General Isoxazole Synthesis & Stability
-
Reduction of Esters (Methodology)
-
Workup Procedures (Fieser & Rochelle)
- Title: Standard Workup Procedures for Aluminum Hydride Reductions.
- Source: University of Rochester / Not Voodoo.
-
URL:[Link]
-
Isoxazole Ring Cleavage Risks
- Title: Reductive cleavage of the isoxazole ring.
- Source: N
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijbpas.com [ijbpas.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. BJOC - Lewis acid-promoted direct synthesis of isoxazole derivatives [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
Minimizing side reactions during the oxidation of isoxazole methanols
Technical Support Center: Isoxazole Methanol Oxidation
Introduction: The Isoxazole Paradox
Welcome to the Isoxazole Oxidation Support Hub. If you are here, you likely appreciate that the isoxazole ring is a "masked" 1,3-dicarbonyl equivalent, valuable for its metabolic stability and pharmacophore properties. However, you also know its paradox: while the ring is aromatic, the N-O bond is chemically labile.
Oxidizing an isoxazole methanol (
Module 1: Strategic Reagent Selection
The Core Challenge: The primary failure mode in isoxazole oxidation is not the oxidation itself, but the base-catalyzed ring opening (often to acyl nitriles) or over-oxidation to carboxylic acids when aldehydes are the target.
Reagent Decision Matrix
Use the following logic to select your oxidant. The critical variable is the substitution at the C-3 position and the presence of other acid/base-sensitive groups.
Caption: Decision tree for selecting oxidative reagents based on isoxazole substitution patterns.
Module 2: Troubleshooting Specific Failures
Issue 1: "My product disappeared, and I see a nitrile peak (~2200 cm⁻¹) in IR."
-
Diagnosis: Base-Catalyzed Ring Opening.[1]
-
Mechanism: If your isoxazole is unsubstituted at the 3-position (or has an electron-withdrawing group making the ring electron-deficient), strong bases can deprotonate the C-3 proton. This triggers a cascade that cleaves the N-O bond, destroying the ring and forming a cyanoketone or nitrile.
-
The Fix: Avoid Swern oxidations (which require triethylamine quench) or TEMPO/Bleach (pH > 9). Switch to Dess-Martin Periodinane (DMP) or Activated
, which operate under neutral or slightly acidic conditions.
Caption: Mechanism of base-induced isoxazole destruction.[2]
Issue 2: "The reaction stalls at 50% conversion with ."
-
Diagnosis: Surface Deactivation.
-
Mechanism:
oxidation is heterogeneous; the reaction occurs on the solid surface. Water or polar byproducts can occupy active sites, "poisoning" the oxidant.[3] -
The Fix:
-
Azeotropic Drying: Reflux your
in toluene using a Dean-Stark trap prior to use. -
Loading: Use a large excess (10–20 equivalents by weight) is standard.
-
Sonication: Sonicate the reaction mixture for 5 minutes to break up aggregates and expose fresh surface area.
-
Module 3: Field-Proven Protocols
These protocols are designed to be self-validating . If the color change or TLC behavior described does not occur, stop and re-evaluate the reagents.
Protocol A: Activated Manganese Dioxide ( ) Oxidation
Best for: 3-unsubstituted isoxazoles, allylic/benzylic-like alcohols, and acid-sensitive substrates.
Reagents:
-
Substrate: Isoxazole methanol (1.0 equiv)
-
Oxidant: Activated
(10–15 equiv by weight) -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Step-by-Step:
-
Validation of Oxidant: Test your
on a small scale with cinnamyl alcohol. It should convert to cinnamaldehyde within 30 minutes (TLC monitoring). If not, re-activate the by heating at 110°C for 24 hours. -
Setup: Dissolve the isoxazole methanol in DCM (0.1 M concentration).
-
Addition: Add activated
in one portion. -
Reaction: Stir vigorously at room temperature. Note: Heterogeneous reactions require high agitation rates.
-
Monitoring: Check TLC every hour. The aldehyde spot should be UV active and distinct from the alcohol.
-
Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Concentration: Evaporate the solvent. The product is usually pure enough for the next step.
Data Summary:
| Parameter | Specification | Why? |
|---|---|---|
| Stoichiometry | 10-20x weight excess | Surface area is the limiting factor, not moles. |
| Time | 2 - 12 Hours | Slower than homogeneous reagents but milder. |
| Byproducts |
Protocol B: Dess-Martin Periodinane (DMP) Oxidation
Best for: Rapid reactions, valuable intermediates, and substrates requiring strictly neutral conditions.
Reagents:
-
Substrate: Isoxazole methanol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Buffer (Optional):
(5.0 equiv) - Highly recommended for acid-labile isoxazoles. -
Solvent: DCM (wet DCM accelerates the reaction mechanism).
Step-by-Step:
-
Preparation: If the isoxazole is extremely acid-sensitive, add solid
to the DCM solution first. DMP generates 2 equivalents of acetic acid as a byproduct.[4] -
Addition: Add DMP solid to the solution at 0°C.
-
Warming: Allow to warm to room temperature. The reaction is typically complete in <1 hour.
-
Quench (Critical): Add a 1:1 mixture of saturated aqueous
and saturated aqueous (sodium thiosulfate). -
Observation: Stir the biphasic mixture vigorously until the cloudy organic layer becomes clear (hydrolysis of the iodine byproduct).
-
Extraction: Separate layers, extract aqueous with DCM, dry over
, and concentrate.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Swern oxidation for isoxazoles?
A: Proceed with extreme caution. The Swern protocol involves adding Triethylamine (
Q: Why not use PCC or PDC?
A: Pyridinium Chlorochromate (PCC) is acidic and difficult to remove completely from the polar isoxazole product. Chromium waste is also a regulatory headache.
Q: My aldehyde is unstable. How do I store it? A: Isoxazole aldehydes can be prone to hydration or oxidation. It is best to use them immediately in the next step (e.g., Wittig olefination or reductive amination). If storage is necessary, store under Argon at -20°C.
References
-
Isoxazole Stability & Reactivity
-
Manganese Dioxide Protocols
-
Dess-Martin Periodinane (DMP)
-
Base-Induced Ring Cleavage Mechanisms
- Title: The Reaction of Isoxazoles with Bases (General Heterocyclic Chemistry context)
- Source:Advances in Heterocyclic Chemistry (Contextual Reference via ScienceDirect/Elsevier)
-
URL:[Link]
Sources
- 1. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Manganese(IV) oxide [organic-chemistry.org]
- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Technical Support Center: Advanced Strategies for Isoxazole Functionalization
Welcome to the technical support hub for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the substitution of sterically hindered isoxazole cores, specifically focusing on the 3-methoxy-5-methylisoxazole scaffold. Here, we move beyond basic protocols to address common failures and provide field-proven solutions.
Understanding the Challenge: The Electronic and Steric Profile of 3-Methoxy-5-Methylisoxazole
Before troubleshooting, it is crucial to understand the inherent reactivity of the substrate. The 3-methoxy-5-methylisoxazole ring presents a unique electronic and steric landscape that governs its susceptibility to substitution.
-
Electronic Effects : The methoxy group at the C3 position is a powerful electron-donating group (EDG) via resonance, which activates the ring towards electrophilic attack. Conversely, the inductive effect of the ring oxygen and the methoxy group's oxygen atom increases the acidity of the C4 proton, making it a target for deprotonation by strong bases.[1]
-
Steric Hindrance : The primary obstacle in functionalizing this scaffold is the steric crowding around the C4 position, which is flanked by the C3-methoxy and C5-methyl groups. This bulkiness can prevent large or even moderately sized nucleophiles and electrophiles from accessing the C4 position, leading to low or no yield.
Figure 2: Decision workflow for base selection in C4-lithiation.
Issue 2: Failure of Nucleophilic Aromatic Substitution (SNAr)
Q: I have a derivative with a good leaving group (e.g., a halide) at the C4 position, but my nucleophilic substitution reaction is failing. Why won't it proceed?
A: SNAr reactions on isoxazole rings are challenging and highly dependent on the electronic nature of the ring.
-
Causality: Standard SNAr reactions require an electron-deficient aromatic ring to stabilize the negative charge of the intermediate (Meisenheimer complex). The 3-methoxy and 5-methyl groups are both electron-donating, which enriches the ring with electron density. This destabilizes the negatively charged intermediate required for the SNAr mechanism, making the reaction energetically unfavorable.
-
Solution: Transition Metal-Catalyzed Cross-Coupling. Instead of relying on SNAr, a more robust strategy is to use palladium-catalyzed cross-coupling reactions. Reactions like Suzuki, Stille, or Buchwald-Hartwig coupling can form C-C, C-N, and C-O bonds under conditions that are tolerant of the electron-rich isoxazole core. Palladium-catalyzed C-H arylation has been successfully used for the C4-arylation of 3,5-disubstituted isoxazoles. [2][3]
Advanced Synthetic Strategies
When standard methods fail due to extreme steric hindrance, more advanced techniques are required.
Strategy 1: Directed ortho-Metalation (DoM) Protocol
This is the most reliable method for introducing a wide range of electrophiles at the C4 position. The methoxy group serves as an excellent DMG.
Experimental Protocol: C4-Silylation via DoM
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 0.2 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 3-methoxy-5-methylisoxazole (1.0 eq) to the cooled THF.
-
Base Addition: Slowly add a solution of n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise over 15 minutes. The coordination of lithium to the methoxy group directs the deprotonation. [4][5]4. Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Electrophile Quench: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise.
-
Warming & Quench: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC or GC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Strategy 2: Transition Metal-Catalyzed C-H Activation
For certain transformations, particularly arylation, direct C-H activation provides an alternative to pre-functionalization via lithiation. This method avoids the use of cryogenic temperatures and highly basic organolithiums.
-
Concept: Catalysts based on palladium, rhodium, or ruthenium can selectively activate the C4-H bond, often using the isoxazole nitrogen or a substituent as a directing group, to form a metallacyclic intermediate that then reacts with a coupling partner. [6][7][8]This approach is powerful but often requires extensive screening of catalysts, ligands, and reaction conditions.
Table 1: Comparison of C4-Functionalization Strategies
| Strategy | Pros | Cons | Best For |
| Directed ortho-Metalation (DoM) | High regioselectivity; wide range of electrophiles can be used. | Requires cryogenic temperatures (-78 °C); sensitive to moisture and air. | Introducing alkyl, silyl, boryl, or carbonyl groups. |
| C-H Activation/Cross-Coupling | Milder conditions (often > 0 °C); avoids strong bases. | Requires catalyst/ligand optimization; may have a narrower substrate scope. | Arylation, alkenylation, and acylation reactions. [2][6] |
References
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]
-
Sharma, S., & Kapur, M. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5038. [Link]
-
Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(12), 3127-3165. [Link]
-
Krasovitskii, M. A., et al. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules, 25(24), 6006. [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. [Link]
-
ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. [Link]
-
Ben Romdhane, R., et al. (2020). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ChemistrySelect, 5(41), 12895-12899. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed C−H arylations of isoxazoles. [Link]
-
Li, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 467-476. [Link]
-
Myers, A. (n.d.). Directed (ortho) Metallation. Harvard University. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
Johnson, R. P., et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(32), 6431-6435. [Link]
-
Knight, D. W., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry, 72(22), 8493-8496. [Link]
-
Zhu, X.-Q., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews. [Link]
-
Myers, A. (n.d.). ortho metalation. Harvard University. [Link]
-
Scribd. (n.d.). Directed Ortho Metalation Guide. [Link]
-
ResearchGate. (n.d.). Examples of isoxazoles obtained using thiols 6 as nucleophiles. [Link]
-
de Vries, H., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8339-8354. [Link]
-
Le, K. N., & Check, C. T. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(1), M1802. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]
-
Singh, P. P., & Singh, D. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]
-
Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 22(16), 3291-3295. [Link]
-
Chemical Journal of Chinese Universities. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. [Link]
-
Lee, S., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Bulletin of the Korean Chemical Society, 38(6), 708-712. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition Metal‐Mediated Functionalization of Isoxazoles: A Review [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Resolving solubility problems of isoxazole derivatives in aqueous media
Ticket Subject: Resolving solubility issues and preventing degradation of isoxazole derivatives in aqueous media. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.
Introduction: The Isoxazole Paradox
Welcome to the technical support center. If you are here, you are likely facing the "Isoxazole Paradox": a 5-membered heterocyclic ring that appears polar (containing both oxygen and nitrogen) yet exhibits stubbornly high lipophilicity (LogP > 2.0) and poor aqueous solubility.[1][2][3]
The Root Cause:
Unlike pyridines or imidazoles, the nitrogen in the isoxazole ring is extremely weakly basic (pKa of conjugate acid
This guide provides a self-validating troubleshooting workflow to solubilize your compound without destroying it.
Module 1: Diagnostic Triage (Start Here)
Before attempting to dissolve your compound, you must categorize it based on its substituents. The ring itself is neutral; your strategy depends on the side chains.
Visual Workflow: Solubilization Strategy Selector
Figure 1: Decision matrix for selecting the appropriate solubilization technique based on chemical structure.
Module 2: The "Danger Zone" – pH & Stability
CRITICAL WARNING: Many researchers attempt to dissolve neutral isoxazoles by raising the pH (adding NaOH). Do not do this without verifying the substitution pattern at the C3 position.
The Mechanism of Failure (Ring Scission): Isoxazoles, particularly those unsubstituted at the C3 position (like the drug Leflunomide ), are unstable in basic media.[4] The base abstracts a proton (or attacks the ring), leading to N-O bond cleavage and the formation of a biologically inactive nitrile (alpha-cyanoenol).
Visual Mechanism: Base-Catalyzed Ring Opening [3]
Figure 2: The degradation pathway of isoxazoles in alkaline media.[3] Note that 3-methyl substituted isoxazoles are generally more resistant.[3]
Validation Protocol: Before using any buffer > pH 7.5:
-
Dissolve 0.1 mg of compound in Methanol.
-
Dilute 1:10 into 0.1 M NaOH.
-
Monitor UV-Vis spectrum over 60 minutes.[3]
-
Fail Criteria: A shift in lambda-max or appearance of a new peak (nitrile formation) indicates the compound is incompatible with basic pH strategies.[3]
Module 3: Advanced Solubilization Techniques
If your compound failed the "Salt Formation" triage (Module 1) or the "Alkaline Stability" test (Module 2), use the following methods.
Option A: Cyclodextrin Complexation (Recommended)
Cyclodextrins (CDs) are the "gold standard" for isoxazoles because they sequester the hydrophobic isoxazole ring inside a cavity, protecting it from aqueous degradation while enhancing solubility.
-
Best Agent: Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) or Hydroxypropyl beta-cyclodextrin (HP-β-CD).[3]
-
Why: Beta-CD cavity size (~6.0–6.5 Å) is optimal for the 5-membered isoxazole ring.[3]
Protocol: Phase Solubility Study
-
Prepare 0% to 20% (w/v) HP-β-CD solutions in water.[3]
-
Add excess isoxazole derivative to each vial.
-
Shake for 24 hours at 25°C.
-
Filter (0.45 µm) and quantify via HPLC.[3]
-
Target: A linear increase in solubility (A_L type diagram) confirms a 1:1 inclusion complex.
Option B: Cosolvent Systems (For Acute Assays)
If complexation is not feasible, use a log-linear cosolvent system.[3]
Table 1: Recommended Cosolvent Limits
| Solvent System | Max Conc. (IV/In Vivo) | Max Conc. (In Vitro) | Notes |
| DMSO | < 5% | < 0.1% | Excellent solvent, but cytotoxic at high % |
| PEG 400 | 20-40% | N/A | Viscous; good for oral gavage formulations |
| Ethanol | < 10% | < 1% | Risk of precipitation upon dilution |
| Tween 80 | 1-5% | < 0.05% | Prevents precipitation; micellar solubilization |
Troubleshooting & FAQ
Q1: I made a hydrochloride salt of my isoxazole, but it precipitates immediately in water. Why? A: You likely protonated the isoxazole ring nitrogen using strong acid in an organic solvent, but the pKa is too low (~ -3.0). Upon contact with water (pH 7), the proton dissociates immediately, regenerating the insoluble free base.
-
Fix: You cannot salt the ring. You must salt a basic substituent (e.g., an amino side chain). If none exists, switch to Cyclodextrin (Option A).
Q2: My compound dissolves in DMSO but crashes out when I add it to my cell culture media.
A: This is a "Dielectric Constant Shock."[3] You are moving from
-
Fix: Pre-dissolve the compound in PEG400 (up to 20x stock) before adding to media. PEG acts as a bridge.[3] Alternatively, use a pre-formed Cyclodextrin stock solution .
Q3: My LC-MS shows a mass peak of [M-1] and a different retention time after leaving the sample at pH 9 overnight. A: You have likely triggered the ring-opening mechanism described in Module 2. The mass change or shift corresponds to the isomerization to the alpha-cyanoenol form.
-
Fix: Restrict pH to < 7.5. If basic pH is required for the assay, the experiment must be performed immediately (stop-flow), or you must modify the structure to block the C3 position (e.g., add a methyl group).
References
-
ChemicalBook. (2025).[3] Isoxazole Properties and Stability Data. Retrieved from [3]
-
Kalgutkar, A. S., et al. (2003).[5][6] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[4][6] Retrieved from [3]
-
Sahu, P. K., et al. (2021). Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin. ACS Applied Bio Materials. Retrieved from [3]
-
PubChem. (2025).[3][7] Sulfisoxazole Compound Summary (Solubility & pKa). National Library of Medicine. Retrieved from [3]
-
BenchChem. (2025).[3][8] Troubleshooting guide for the synthesis and handling of isoxazole derivatives. Retrieved from [3]
Sources
- 1. CAS 288-14-2: Isoxazole | CymitQuimica [cymitquimica.com]
- 2. Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. naouabed.free.fr [naouabed.free.fr]
- 5. researchgate.net [researchgate.net]
- 6. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfisoxazole | C11H13N3O3S | CID 5344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Fragmentation of Isoxazole Methanol Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. Among the heterocyclic scaffolds of interest, isoxazole methanol derivatives represent a significant class of compounds. Their characterization, often within complex biological matrices, relies heavily on powerful analytical techniques like mass spectrometry (MS). This guide provides an in-depth, comparative analysis of the gas-phase fragmentation behavior of these molecules, offering field-proven insights to aid in their identification and structural confirmation.
We will explore the fundamental fragmentation pathways, compare the spectral differences arising from hard and soft ionization techniques, and provide robust experimental protocols to enable the replication and application of these principles in your laboratory.
The Decisive Role of Ionization Technique
The fragmentation pattern observed in a mass spectrum is profoundly influenced by the method of ionization. Electron Ionization (EI), a high-energy "hard" ionization technique, bombards molecules with energetic electrons, inducing extensive fragmentation and providing a detailed structural fingerprint, though the molecular ion may be of low abundance or absent entirely.[1][2][3] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) are designed to transfer analytes from solution to the gas phase with minimal energy, typically producing intact protonated molecules ([M+H]⁺).[4] Structural information is then obtained by subjecting these precursor ions to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[4][5][6]
Core Fragmentation Pathways of the Isoxazole Moiety
The fragmentation of isoxazole-containing compounds is largely governed by the chemistry of the heterocyclic ring. Understanding these intrinsic pathways is key to interpreting the resulting mass spectra.
N-O Bond Cleavage: The Hallmark of Isoxazole Fragmentation
The most characteristic fragmentation pathway for the isoxazole ring is the cleavage of the inherently weak N-O bond. This initial bond scission often initiates a cascade of rearrangements. In a study of valdecoxib metabolites, which contain a 5-hydroxymethyl isoxazole moiety, collision-induced dissociation was shown to induce a complex rearrangement process that begins after the cleavage of this N-O bond.[7] This primary fragmentation step is a critical diagnostic tool for identifying the isoxazole core.
Ring Rearrangements and Subsequent Losses
Following N-O bond cleavage, the resulting intermediate can undergo various rearrangements. Tandem mass spectrometry studies on related isoxazole and oxazole isomers have shown that characteristic losses, such as carbon monoxide (CO) and acetonitrile (CH₃CN), can help differentiate between isomeric structures.[8] These fragmentation patterns provide deep structural insights beyond simple molecular weight determination.
Figure 1: A simplified diagram of fragmentation following initial N-O bond cleavage.
The Influence of the 5-Hydroxymethyl Substituent
The methanol group (-CH₂OH) is not a passive spectator in the fragmentation process; it actively directs key fragmentation channels.
-
Loss of Water (H₂O): A facile loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.[9] This is frequently observed in the ESI-MS/MS spectra of isoxazole methanol derivatives.
-
Loss of Formaldehyde (CH₂O): The hydroxymethyl group can also be eliminated as a neutral formaldehyde molecule. This pathway was noted in the fragmentation of valdecoxib metabolites bearing the 5-hydroxymethyl group.[7]
Comparative Data: ESI-MS/MS vs. EI-MS
The choice between soft and hard ionization leads to dramatically different mass spectra. The table below compares the anticipated fragmentation for a representative 3-aryl-5-(hydroxymethyl)isoxazole, illustrating the complementary nature of the two techniques.
| Ionization Technique | Precursor Ion | Key Fragmentation Characteristics | Common Fragment Ions/Neutral Losses |
| ESI-MS/MS | [M+H]⁺ | Dominated by losses of small, stable neutral molecules from the protonated precursor.[4] | Loss of H₂O, Loss of CH₂O |
| EI-MS | M⁺˙ | Extensive fragmentation of the radical cation, providing a detailed "fingerprint".[1][3] The molecular ion may be weak. | Fragments from ring cleavage, Aryl cation, Loss of ·CH₂OH |
Table 1: Comparison of fragmentation characteristics under ESI and EI conditions for isoxazole methanol derivatives.
Experimental Protocol: LC-ESI-MS/MS Analysis
This section provides a robust, self-validating protocol for the analysis of isoxazole methanol derivatives, designed for trustworthiness and reproducibility.
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the isoxazole methanol derivative in HPLC-grade methanol to prepare a 1.0 mg/mL stock solution.[10][11]
-
Working Solution: Dilute the stock solution in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid is a critical step to ensure efficient protonation of the analyte in the ESI source, thereby enhancing signal intensity.
Liquid Chromatography (LC)
-
System: Any standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good peak shape and separation.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 8 minutes. This should be optimized for the specific analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an ESI source.
-
Ionization Mode: Positive Ion Mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone/Fragmentor Voltage: 80 - 120 V. This voltage should be optimized to maximize the precursor ion signal while minimizing in-source fragmentation.
-
Gas Temperatures & Flows: Desolvation gas temperature at 300-350 °C with a flow of 600-800 L/hr. These parameters facilitate the desolvation of droplets in the ESI process.[12]
-
MS/MS (CID): Select the [M+H]⁺ ion as the precursor. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Figure 2: Standard experimental workflow for LC-MS/MS analysis of isoxazole derivatives.
Conclusion
The mass spectrometric fragmentation of isoxazole methanol derivatives is predictable and yields a wealth of structural information. The primary fragmentation is driven by the characteristic cleavage of the N-O bond in the isoxazole ring, followed by diagnostic neutral losses from the hydroxymethyl substituent, namely water and formaldehyde. A comparative approach using both soft (ESI) and hard (EI) ionization techniques provides complementary data, with ESI-MS/MS being ideal for confirming molecular weight and probing primary fragmentation pathways, and EI-MS offering a detailed structural fingerprint. The protocols and insights provided herein serve as an authoritative guide for scientists engaged in the structural elucidation of this important class of heterocyclic compounds.
References
-
Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710–719. [Link]
-
Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]
-
Reis, F., et al. (n.d.). Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. ResearchGate. [Link]
-
Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 295–302. [Link]
-
Gemoets, H. P. L., et al. (2020). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. The Journal of Organic Chemistry. [Link]
-
Kappe, C. O., et al. (2022). Determination of regioisomers by EI (electron ionization) mass spectrometry. ResearchGate. [Link]
-
Jankala, E., et al. (2023). Two-body dissociation of isoxazole following double photoionization – an experimental PEPIPICO and theoretical DFT and MP2. MOST Wiedzy. [Link]
-
ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Giorgi, G., & Tenti, A. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. [Link]
-
Unknown. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
Taylor, P. J., et al. (2007). Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. Clinical Chemistry, 53(11), 1997-2004. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]
-
Khan Academy. (2022). Electron impact ionization | ionization techniques in mass spectrometry. YouTube. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Mandal, M. K., & Banerjee, S. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
-
Wilson, J. J., & Wilson, I. Z. (2024). The amenability of different solvents to electrospray ionization mass spectrometry. University of Victoria. [Link]
-
Cataldo, F., et al. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers. [Link]
-
Unknown. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Unknown Source. [Link]
-
Chen, G., et al. (2000). Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(20), 1958-1965. [Link]
-
Unknown. (n.d.). Mass Spectrometry: Fragmentation. Unknown Source. [Link]
-
Taylor, P. J., et al. (2007). Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry. Clinical Chemistry. [Link]
-
Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methanol-associated matrix effects in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. web.uvic.ca [web.uvic.ca]
Definitive Structure Elucidation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and understanding its biological activity. For novel heterocyclic compounds such as (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, this structural certainty is paramount. This guide provides a comparative analysis of the gold-standard technique, single-crystal X-ray crystallography, against a suite of powerful spectroscopic methods for the definitive structural confirmation of this target molecule.
While a public domain crystal structure for (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is not currently available, this guide will leverage data from closely related isoxazole derivatives to illustrate the principles and unparalleled detail provided by X-ray crystallography. We will then compare this with the structural insights that can be gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of the atoms within a molecule and their arrangement in the crystal lattice. This technique offers unequivocal proof of connectivity, stereochemistry, and conformation.
Causality in Experimental Choices
The success of an X-ray crystallography experiment hinges on the ability to grow a high-quality single crystal. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The rationale is to allow the molecules to self-assemble into a well-ordered lattice, which will diffract X-rays in a predictable pattern. For isoxazole derivatives, which are often crystalline solids, this is a feasible approach.
Hypothetical X-ray Crystallography Workflow for (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
A Comparative Guide to Establishing Reference Standards for the Quality Control of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
Introduction
(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, a key isoxazole derivative, serves as a critical building block in the synthesis of various pharmacologically active molecules.[1][2][3] The isoxazole moiety is a staple in medicinal chemistry, found in numerous approved drugs and clinical candidates, valued for its diverse biological activities.[1][4] As a pharmaceutical intermediate, the quality of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol directly influences the process reproducibility, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[5][6]
This guide provides a comprehensive framework for establishing and utilizing reference standards for the quality control (QC) of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol. For many specialized intermediates like this, formal, compendial standards (e.g., from USP, EP) do not exist. Therefore, the onus is on the manufacturer or researcher to develop a well-characterized in-house reference standard. This document compares various analytical methodologies, provides detailed experimental protocols, and explains the scientific rationale behind creating a robust, self-validating QC system compliant with global regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[5][7]
The Foundational Role of a Qualified Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative and quantitative analysis. In the context of pharmaceutical development, its role is non-negotiable for ensuring batch-to-batch consistency and meeting stringent regulatory requirements.[8] The quality control process is fundamentally a comparative exercise; every batch of the intermediate is compared against this standard to ensure it meets predefined specifications.
The workflow for establishing and using a reference standard is a cyclical process of characterization, qualification, and routine use, ensuring the integrity of all subsequent analytical measurements.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ajrconline.org [ajrconline.org]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 8. arborpharmchem.com [arborpharmchem.com]
Comparative Stability Studies of Substituted Isoxazole Alcohols
Executive Summary
Isoxazole alcohols serve as critical pharmacophores and synthetic intermediates in drug development (e.g., Valdecoxib, antibacterial linkers). However, the isoxazole ring possesses a "dual nature" of stability: while aromatic and generally robust to acid, it contains a labile Nitrogen-Oxygen (N-O) bond susceptible to cleavage under basic, reductive, or photochemical conditions.[1]
This guide compares the stability profiles of 3-substituted , 5-substituted , and 3,5-disubstituted isoxazole alcohols .
Key Finding: 3,5-disubstitution provides superior ring stability against base-catalyzed cleavage (Kemp elimination type). However, primary alcohol substituents (
Mechanistic Foundations of Instability
To engineer stable isoxazoles, one must understand the failure modes. The two primary degradation pathways are Base-Catalyzed Ring Opening and Reductive N-O Cleavage .
Base-Catalyzed Ring Opening (The C3 Vulnerability)
The isoxazole ring is sensitive to base if the C3 position is unsubstituted or bears an electron-withdrawing group (EWG) that acidifies the ring.
-
Mechanism: Base abstracts the acidic proton at C3 (or attacks the EWG), leading to N-O bond rupture and the formation of cyanoketones or
-amino enones. -
Relevance to Alcohols: A hydroxymethyl group at C3 stabilizes the ring compared to a proton, but if the alcohol is oxidized to an aldehyde or ketone, the ring becomes highly activated toward nucleophilic attack.
Reductive Metabolism (The Metabolic Soft Spot)
Enzymes (P450s, cytosolic reductases) or chemical reducing agents (
-
Outcome: Formation of
-amino ketones.[2] -
Case Study: This is the metabolic activation pathway for Leflunomide (isoxazole ring opens to A771726) and the clearance pathway for Razaxaban .
Pathway Visualization
The following diagram illustrates the divergent degradation pathways based on environmental stress.
Figure 1: Divergent degradation pathways for isoxazole alcohols under stress conditions.
Comparative Stability Analysis
The following table synthesizes experimental trends for isoxazole alcohols. Data is normalized based on standard forced degradation protocols (ICH Q1A).
Table 1: Stability Matrix of Substituted Isoxazole Alcohols
| Feature | 3-Hydroxymethyl Isoxazole (Monosubstituted) | 5-Hydroxymethyl Isoxazole (Monosubstituted) | 3,5-Dimethyl-4-Hydroxymethyl Isoxazole (Trisubstituted) |
| Acid Stability (pH 1-3) | High. Stable at RT. Rearranges to oxazole at high T (>100°C). | High. Stable. | Very High. Steric bulk protects ring. |
| Base Stability (pH >10) | Low. C5 proton is acidic; ring opens to form enol/cyanoketone. | Moderate. More stable than 3-isomer, but prolonged exposure causes cleavage. | High. Lack of acidic ring protons prevents base-catalyzed opening. |
| Oxidative Stability | Low. Primary alcohol oxidizes to aldehyde (activates ring). | Low. Primary alcohol oxidizes to carboxylic acid. | Low. Alcohol oxidizes, but ring remains intact due to substitution. |
| Reductive Stability | Moderate. Susceptible to catalytic hydrogenation. | Moderate. Susceptible to metabolic reduction. | Moderate. Steric hindrance slightly slows reduction. |
| Photostability | Variable. Can photoisomerize to azirine.[3] | Variable. | High. Alkyl substitution quenches photo-excitation pathways. |
Critical Insight: For maximum chemical stability, 3,5-disubstitution is mandatory . If the design requires a monosubstituted isoxazole, the 5-substituted isomer is generally more robust to base than the 3-substituted isomer.
Experimental Protocols (Self-Validating)
To rigorously evaluate these compounds, use the following stress-testing workflow. This protocol is designed to differentiate between functional group instability (alcohol oxidation) and scaffold instability (ring opening).
Workflow Visualization
Figure 2: Standardized forced degradation workflow for isoxazole derivatives.
Protocol: Base-Mediated Ring Opening Assay
Purpose: To determine the susceptibility of the isoxazole ring to Kemp-type elimination.
-
Preparation: Dissolve the isoxazole alcohol (10 mM) in MeOH/Water (1:1).
-
Stress Induction: Add 1 equivalent volume of 0.1 N NaOH.
-
Incubation: Incubate at 25°C. Monitor at T=0, 1h, 4h, and 24h. If stable, elevate to 60°C.
-
Quenching: Quench aliquots with 0.1 N HCl to neutral pH immediately before injection.
-
Analysis (LC-MS):
-
Column: C18 Reverse Phase (high pH stability column preferred).
-
Mobile Phase: Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: Use basic mobile phase to prevent on-column ring closure of the open intermediate, which can happen in acidic mobile phases.
-
Detection: Look for the Cyanoketone (same mass, different RT) or
-amino acid (Mass +18 Da).
-
Protocol: Metabolic Stability (Microsomal)
Purpose: To assess reductive cleavage of the N-O bond.
-
System: Liver Microsomes (Human/Rat) + NADPH regenerating system.[4]
-
Control: Incubate without NADPH to rule out chemical instability.
-
Reaction: Incubate 1 µM compound at 37°C.
-
Sampling: Quench with cold Acetonitrile at 0, 15, 30, 60 min.
-
Marker: Monitor for the formation of the amino-ketone (Mass +2 Da relative to parent).
References
-
Isoxazole Ring Synthesis and General Stability
- Source: Nano Bio Letters, 2024.
- Context: Discusses base-catalyzed synthesis and reverse ring-opening mechanisms.
-
Metabolic Ring Scission of Leflunomide
-
Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[4][5]
- Source: Drug Metabolism and Disposition, 2003.
- Context: Definitive paper on base-catalyzed and enzymatic opening of 3-unsubstituted isoxazoles.
-
-
Reductive Metabolism of Isoxazoles (Razaxaban)
-
ICH Q1A(R2) Stability Testing Guidelines
-
Photoisomeriz
-
Title: Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.[3]
- Source: ChemRxiv, 2023.
- Context: Details the rearrangement of isoxazoles to oxazoles/azirines under light.
-
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biomedres.us [biomedres.us]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol
Introduction: As researchers and drug development professionals, our work with novel chemical entities like (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical disposal can lead to significant environmental damage, regulatory penalties, and, most importantly, a compromise of workplace safety.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will apply established principles of chemical safety and waste management, treating the substance with the caution it warrants.[2] This protocol is grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][3][4]
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the potential hazards is essential. This assessment is based on the compound's structural motifs—the isoxazole core and the substituted methanol group.
-
Isoxazole Core: Isoxazole derivatives are privileged scaffolds in medicinal chemistry, indicating a high likelihood of biological activity.[5][6] Structurally related compounds are known to cause skin, eye, and respiratory irritation.[2]
-
Methanol Moiety: The presence of a methanol functional group suggests potential flammability and toxicity, similar to methanol itself.[7] Methanol is classified as a hazardous waste due to both its toxicity and flammability.[7][8]
Given these characteristics, all waste containing (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol must be classified and handled as hazardous chemical waste .[2][9]
Hazard Summary Table
| Hazard Classification | Assessment for (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol | Rationale & Regulatory Basis |
| Ignitability | Assumed Hazardous (EPA D001) | The methanol moiety suggests a potential flashpoint below 60°C (140°F). Flammable liquids are classified as hazardous waste.[8] |
| Toxicity | Assumed Hazardous | Structurally related isoxazoles and methanols exhibit toxicity.[2][7][10] The precautionary principle requires treating it as toxic until proven otherwise. |
| Reactivity | Assumed Low, but Incompatibles Must Be Avoided | While not expected to be explosive, it should be kept away from strong oxidizing agents, acids, and reducing agents.[11] |
| Corrosivity | Not Expected | The structure does not suggest strong acidic or basic properties. |
Part 2: Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste streams generated are handled safely, from the point of generation to the final handoff to your institution's Environmental Health and Safety (EHS) department.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.[3][11]
-
Gloves: Nitrile gloves are recommended. If contaminated, change them immediately using the proper removal technique.[12]
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[12]
-
Body Protection: A buttoned lab coat, long pants, and closed-toe shoes are mandatory.[12]
Step 2: Segregate Waste at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[13] Never mix incompatible waste streams.[14]
-
Solid Waste:
-
Description: Unused or expired (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol powder, contaminated gloves, weigh boats, paper towels, and other disposable lab supplies.
-
Collection: Place these items in a designated, clearly labeled, heavy-duty plastic bag or a wide-mouth container specifically for this solid waste stream.[2]
-
-
Liquid Waste:
-
Description: Solutions containing (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, such as mother liquor from crystallization, reaction mixtures, or chromatography fractions.
-
Collection: Collect in a dedicated, chemically compatible container (e.g., glass or high-density polyethylene).[3][15] Do not use metal containers.[16] The container must have a secure, leak-proof screw cap.[1][17] Do not leave a funnel in the container. [17]
-
-
Sharps Waste:
-
Description: Any contaminated needles, syringes, or glass pipettes.
-
Collection: Dispose of immediately in a designated, puncture-proof sharps container.
-
Step 3: Container Management and Labeling
Proper container selection and labeling are mandated by the EPA and are crucial for safety and compliance.[18]
-
Select a Compatible Container: The container must be in good condition, free of damage, and chemically compatible with the waste.[16][17] For liquid waste, never fill a container more than 90% full to allow for expansion.[15]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[16] The label must be fully completed and legible.[17]
-
Write the words "HAZARDOUS WASTE" .[18]
-
List all chemical constituents by their full names (no formulas or abbreviations).[17][19]
-
Provide the approximate percentage or concentration of each component.[17]
-
Indicate the specific hazards (e.g., "Flammable," "Toxic").
-
Include the name of the principal investigator and the laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated location in your lab where hazardous waste is stored before being collected by EHS.[9][18]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][17]
-
Containment: Store all liquid waste containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.[14]
-
Segregation: Keep the waste container segregated from incompatible materials, particularly strong acids and oxidizing agents.[11][14]
-
Closure: All waste containers must be kept tightly closed except when you are actively adding waste.[8][14][17]
Step 5: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is the responsibility of your institution's EHS office or a licensed hazardous waste disposal company.[7][15][17]
-
Monitor Waste Volume: Keep track of the amount of waste accumulated. Regulations limit the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[9][18]
-
Schedule a Pickup: Once your waste container is 90% full, or well before any regulatory time limits are reached, contact your EHS office to schedule a waste pickup.[17] Follow your institution's specific procedures for requesting a pickup.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol.
Part 3: Spill Management Procedures
In the event of an accidental spill, a prompt and correct response is crucial to mitigate hazards.
-
For Small, Manageable Spills (<100 mL and contained):
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: If not already wearing it, put on your full PPE.
-
Absorb the Spill: Use a chemical spill kit or an absorbent material (like vermiculite or sand) to cover the spill. Do not use paper towels for a liquid spill, as this can increase the surface area and fire risk.
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated container for hazardous waste.[11]
-
Clean the Area: Decontaminate the spill surface with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the spill cleanup waste container and manage it through your EHS office.
-
-
For Large Spills (>100 mL or uncontained):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and alert your supervisor.
-
Call for Help: From a safe location, call your institution's emergency number and the EHS office for assistance.[12] Do not attempt to clean up a large spill yourself.
-
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For novel compounds like (3-Methoxy-5-methyl-isoxazol-4-yl)-methanol, a conservative approach that treats the substance and its associated waste as hazardous is the only professionally acceptable path. By adhering to the principles of hazard assessment, segregation, proper containerization, and compliant storage, you ensure the safety of yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the ultimate authority for your facility.[4][13]
References
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- BenchChem. (2025). Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- Sigma-Aldrich. (n.d.). (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Collect and Recycle. (2024, March 22). Methanol Disposal In Laboratories.
- University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. safety.pitt.edu.
- Merck. (n.d.). SAFETY DATA SHEET.
- Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
- Southern Illinois University, Center for Environmental Health and Safety. (n.d.). Chemical Waste Management Guide.
- Das, B., & Ghosh, C. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34246.
- Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
- University of California, Santa Barbara. (2012, December 14). Methanol - Standard Operating Procedure.
- ResearchGate. (2024, September 18). (PDF) Waste to Wealth Catalyzed Synthesis of 3-methyl-4-(hetero)arylmethyleneisoxazole- 5(4H)-ones and pBR 322 DNA Cleavage Studies.
- BLDpharm. (n.d.). 75989-21-8|(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol.
- RSC Publishing. (n.d.). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. odu.edu [odu.edu]
- 10. (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. research.columbia.edu [research.columbia.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
